Diethyl 1,1-difluoro-3-hydroxypropylphosphonate
CAS No.: 1225194-19-3
Cat. No.: VC3099324
Molecular Formula: C7H15F2O4P
Molecular Weight: 232.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1225194-19-3 |
|---|---|
| Molecular Formula | C7H15F2O4P |
| Molecular Weight | 232.16 g/mol |
| IUPAC Name | 3-diethoxyphosphoryl-3,3-difluoropropan-1-ol |
| Standard InChI | InChI=1S/C7H15F2O4P/c1-3-12-14(11,13-4-2)7(8,9)5-6-10/h10H,3-6H2,1-2H3 |
| Standard InChI Key | HPDINZIWOKSAIS-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(C(CCO)(F)F)OCC |
| Canonical SMILES | CCOP(=O)(C(CCO)(F)F)OCC |
Introduction
Chemical Properties and Structural Characteristics
Diethyl 1,1-difluoro-3-hydroxypropylphosphonate (CAS No.: 1225194-19-3) is characterized by its unique molecular architecture featuring a phosphonate group, a hydroxypropyl moiety, and two fluorine atoms at the alpha position. These structural elements contribute to its distinctive reactivity profile and potential applications.
Physical and Chemical Properties
The compound exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H15F2O4P |
| Molecular Weight | 232.16 g/mol |
| IUPAC Name | 3-diethoxyphosphoryl-3,3-difluoropropan-1-ol |
| Standard InChI | InChI=1S/C7H15F2O4P/c1-3-12-14(11,13-4-2)7(8,9)5-6-10/h10H,3-6H2,1-2H3 |
| Standard InChIKey | HPDINZIWOKSAIS-UHFFFAOYSA-N |
| SMILES Notation | CCOP(=O)(C(CCO)(F)F)OCC |
The presence of the difluoromethylene group adjacent to the phosphonate functionality significantly influences the compound's chemical behavior. The geminal difluoro substitution alters the electronic properties of the molecule, affecting both its acidity and nucleophilicity. The hydroxyl group at the terminal position provides an additional reactive site for further chemical modifications.
Structural Significance
The structural arrangement of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate confers several important characteristics:
These structural features collectively contribute to the compound's utility in various synthetic applications and its potential biological activities.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, with the most common routes involving the reaction of appropriate precursors under controlled conditions.
Aldehyde Addition Method
One efficient synthetic route involves the reaction of diethyl α,α-difluoromethylphosphonate with appropriate aldehydes:
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A solution of diisopropylamine in THF is treated with n-butyllithium at low temperature (-78°C).
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Diethyl α,α-difluoromethylphosphonate is added to generate the corresponding anion.
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Addition of an appropriate aldehyde (such as a two-carbon aldehyde) results in the formation of the β-hydroxyphosphonate intermediate.
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The reaction mixture is worked up under controlled conditions to isolate the desired Diethyl 1,1-difluoro-3-hydroxypropylphosphonate .
This approach utilizes the nucleophilic character of the α-position in the difluoromethylphosphonate to facilitate carbon-carbon bond formation with electrophilic aldehydes.
Oxidation-Reduction Sequence
An alternative synthetic pathway involves:
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Preparation of a suitable difluorinated phosphonate precursor.
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Oxidation to an appropriate intermediate (such as a ketone or aldehyde).
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Selective reduction to introduce the hydroxyl group at the desired position.
This sequence allows for greater control over the stereochemistry of the final product, which may be important for certain applications .
Applications in Organic Synthesis
Diethyl 1,1-difluoro-3-hydroxypropylphosphonate serves as a valuable building block in organic synthesis due to its multifunctional nature and the presence of three distinct reactive sites.
As a Precursor for Complex Molecules
The compound functions as an important intermediate in the synthesis of more complex structures:
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The hydroxyl group can undergo various transformations including etherification, esterification, or oxidation.
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The phosphonate moiety can participate in Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds.
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The difluoro group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic additions.
Biological and Medicinal Applications
The unique structural features of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate make it a compound of interest in medicinal chemistry and biological research.
Phosphonate-Based Drug Development
Organophosphonates, including fluorinated derivatives like Diethyl 1,1-difluoro-3-hydroxypropylphosphonate, have shown significant potential in drug discovery:
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The phosphonate group can serve as a stable, non-hydrolyzable mimic of phosphate groups found in natural biomolecules.
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The difluoro substitution enhances metabolic stability and modifies the electronic properties of the molecule.
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The hydroxyl group provides a handle for conjugation to other biologically relevant molecules or for further derivatization.
These features make it a promising scaffold for the development of enzyme inhibitors, particularly those targeting phosphate-utilizing enzymes.
Antimalarial Research Applications
Phosphonate compounds structurally related to Diethyl 1,1-difluoro-3-hydroxypropylphosphonate have shown potential in antimalarial research:
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Alpha-halogenated phosphonate analogues have been evaluated against Plasmodium falciparum in vitro and in the P. berghei mouse model.
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The introduction of fluorine substituents in phosphonate structures has been investigated to improve the mimicry of phosphate groups in enzyme inhibitors targeting the non-mevalonate pathway for isoprenoid biosynthesis.
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The modification of the phosphonate group can increase acidity and improve binding to target enzymes involved in parasitic metabolism .
These applications highlight the potential of fluorinated phosphonates in addressing challenging infectious diseases.
Comparative Analysis with Similar Compounds
Understanding how Diethyl 1,1-difluoro-3-hydroxypropylphosphonate compares to structurally related compounds provides valuable insights into its unique properties and potential applications.
Comparison with Non-Fluorinated Analogues
| Property | Non-Fluorinated Analogues | Diethyl 1,1-difluoro-3-hydroxypropylphosphonate |
|---|---|---|
| Acidity | Lower acidity | Enhanced acidity due to electron-withdrawing F atoms |
| Metabolic Stability | More prone to metabolic degradation | Increased metabolic stability |
| Lipophilicity | Variable depending on structure | Modified lipophilicity due to F substitution |
| Hydrogen Bonding | Standard hydrogen bonding properties | Altered hydrogen bonding patterns |
| Biological Activity | Often less potent | Potentially enhanced biological activity |
The difluorination at the alpha position creates a compound with distinctive electronic properties that can significantly affect its performance in various applications.
Comparison with Related Heterocyclic Structures
Several related heterocyclic structures have been synthesized by incorporating the basic structural elements of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate:
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Triazole-containing derivatives synthesized through click chemistry approaches.
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Epoxide derivatives with defined stereochemistry, such as (1R,2S)-1,2-epoxy-3,3-difluoropropylphosphonate.
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Cyclic phosphonates derived from similar starting materials .
These comparative studies demonstrate how the basic structure can be modified to generate diverse chemical entities with varied biological activities and chemical properties.
Spectroscopic Characterization
Spectroscopic data provides crucial information for the identification and structural confirmation of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is particularly valuable for characterizing fluorinated phosphonates:
Proton NMR (¹H NMR)
The ¹H NMR spectrum typically shows:
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Characteristic triplet and quartet patterns for the ethyl groups of the phosphonate ester
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Signals for the methylene group adjacent to the hydroxyl function
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Coupling patterns influenced by both phosphorus and fluorine atoms
Carbon-13 NMR (¹³C NMR)
¹³C NMR reveals:
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A distinctive doublet of triplets for the difluorinated carbon due to coupling with both fluorine atoms and phosphorus
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Characteristic shifts for the carbon bearing the hydroxyl group
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Complex coupling patterns reflecting the influence of both P and F nuclei
Phosphorus-31 NMR (³¹P NMR)
The ³¹P NMR spectrum typically shows:
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A characteristic triplet due to coupling with the two fluorine atoms
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Chemical shifts in the range typical for phosphonate esters (approximately 7-11 ppm)
Fluorine-19 NMR (¹⁹F NMR)
¹⁹F NMR provides valuable information:
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A distinctive doublet pattern due to coupling with phosphorus
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Chemical shifts in the range typical for difluoromethylene groups adjacent to phosphonates
The comparison of NMR data for related compounds, such as "(1R,2S)-1,2-epoxy-3,3-difluoropropylphosphonate," provides valuable structure-property relationships. For example, the epoxide derivative shows characteristic ³¹P NMR signals at δ 7.09 ppm with distinctive coupling patterns .
Current Research and Future Perspectives
Research on Diethyl 1,1-difluoro-3-hydroxypropylphosphonate and related compounds continues to expand, with several promising directions emerging.
Emerging Applications in Medicinal Chemistry
Recent research has explored several medicinal applications:
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Development of phosphonate-based enzyme inhibitors targeting phosphate-utilizing enzymes.
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Creation of fluorinated phosphonate analogues of bioactive compounds with improved pharmacokinetic properties.
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Investigation of phosphonate derivatives as potential antimalarial agents, particularly those targeting the non-mevalonate pathway essential in Plasmodium species .
The unique combination of the phosphonate group with difluorination and a hydroxyl function provides multiple opportunities for developing compounds with targeted biological activities.
Synthetic Methodology Development
Ongoing research focuses on developing improved synthetic methodologies:
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Stereoselective synthesis of fluorinated phosphonates with defined stereochemistry.
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Development of catalytic methods for the introduction of fluorine atoms adjacent to phosphonate groups.
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Exploration of greener synthetic approaches with reduced environmental impact.
These methodological advances aim to make the synthesis of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate and related compounds more efficient and environmentally friendly.
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